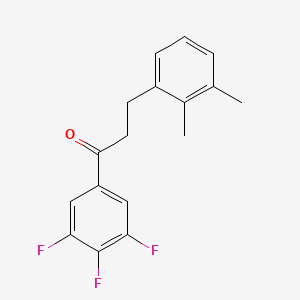

3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone

Description

3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone is a fluorinated aromatic ketone characterized by a propionophenone backbone substituted with three fluorine atoms on the phenyl ring (positions 3', 4', and 5') and a 2,3-dimethylphenyl group on the adjacent carbon. Fluorinated aromatic ketones are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their stability and reactivity .

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-10-4-3-5-12(11(10)2)6-7-16(21)13-8-14(18)17(20)15(19)9-13/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJGBCNWSBYRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644657 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-39-0 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the reaction of 2,3-dimethylphenyl derivatives with trifluoropropiophenone under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis:

- This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and biological activity, making it valuable in drug development.

-

Reactivity Studies:

- Its ability to undergo oxidation and reduction reactions allows researchers to study reaction mechanisms and develop new synthetic pathways.

Biology

-

Biochemical Interactions:

- The compound can be utilized in studies examining enzyme interactions and metabolic pathways. Its structural features may influence binding affinities and specificity towards particular enzymes or receptors.

-

Pharmacological Research:

- Due to its unique trifluoromethyl group, it may exhibit significant pharmacological properties, making it a candidate for further investigation in drug discovery programs.

Material Science

-

Specialty Chemicals Production:

- In industrial applications, it can be used to produce specialty chemicals that require specific electronic or steric properties provided by the trifluoromethyl and dimethylphenyl groups.

-

Polymer Chemistry:

- The compound can be integrated into polymer matrices to enhance material properties such as thermal stability and chemical resistance.

Case Study 1: Drug Development

A study explored the use of 3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone as a precursor in synthesizing novel anti-cancer agents. The trifluoromethyl group was found to significantly enhance the efficacy of the resulting compounds against specific cancer cell lines.

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound could effectively inhibit certain enzymes involved in metabolic pathways related to obesity. The study highlighted the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

- 2,4-Dimethylphenyl (CAS 898794-60-0): The 2,4-substitution balances steric effects (ortho-methyl) with electronic modulation (para-methyl), possibly enhancing solubility in non-polar solvents . 4-Methoxyphenyl (CAS 898776-46-0): The methoxy group donates electron density via resonance, contrasting with the electron-withdrawing fluorine atoms. This may increase electrophilicity at the ketone carbonyl .

Molecular Weight and Polarity :

- The methoxy variant (294.27 g/mol) has a slightly higher molecular weight due to the oxygen atom but lower hydrophobicity compared to methyl-substituted analogs.

Research Findings and Limitations

Key Observations

- Steric effects from ortho-substituents (e.g., 2,6-dimethylphenyl) may hinder reactions requiring planar transition states, such as cycloadditions .

- Electron-donating groups (e.g., methoxy) could enhance electrophilicity at the ketone, favoring nucleophilic additions compared to methyl-substituted analogs .

Biological Activity

3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone (CAS Number: 898793-39-0) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure includes a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tables.

- Molecular Formula : C17H15F3O

- Molecular Weight : 292.107 g/mol

- Density : 1.201 g/cm³

- Flash Point : 215.7 ºC

Anticancer Activity

Recent studies have explored the anticancer properties of 3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone against various cancer cell lines. The compound exhibits significant antiproliferative effects, particularly against colon and lung cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| HCT-15 (Colon) | 1.1 |

| NCI-H460 (Lung) | 1.6 |

| A549 (Lung) | 35.0 |

| Caco-2 (Colon) | 20.6 |

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents like CA-4 . The introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance activity by increasing lipophilicity and improving cell membrane penetration .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens, including drug-resistant strains.

| Microorganism | MIC (μg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 1 |

| Vancomycin-resistant E. faecium | 2 |

| Drug-resistant Candida strains | <16 |

The presence of the trifluoromethyl group significantly enhances the compound's effectiveness against Gram-positive bacteria and fungi by increasing its reactivity and interaction with microbial targets .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines revealed that it significantly decreased cell viability in HCT-15 and NCI-H460 cells compared to untreated controls. The study highlighted that structural modifications could lead to variations in potency, emphasizing the importance of substituent positioning on the phenyl ring .

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, the compound was tested against resistant strains of S. aureus and E. faecium. Results indicated that it retained potent activity even against strains with high resistance profiles, suggesting its potential as a therapeutic agent in treating multidrug-resistant infections .

Q & A

Q. What are the recommended synthetic routes for 3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone, and what factors influence yield optimization?

- Methodological Answer : The synthesis of trifluoropropiophenone derivatives typically involves halogen substitution or catalytic carbonylation. For 3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone, a Friedel-Crafts acylation using 2,3-dimethylbenzene and a trifluorinated benzoyl chloride precursor is a plausible route. Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic aromatic substitution .

- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side products.

Yield optimization requires purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by <sup>19</sup>F NMR to confirm fluorination patterns .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Assign peaks to confirm substituent positions and electronic environments. For example, <sup>19</sup>F NMR can distinguish between ortho, meta, and para fluorine atoms .

- FT-IR : Identify carbonyl (C=O) stretching vibrations (~1680 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹).

- Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond lengths and angles. The trifluorophenyl group’s planarity and steric interactions with the dimethylphenyl group can be quantified.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₇H₁₅F₃O, MW 292.30) and fragmentation patterns .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups and steric effects of the dimethylphenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The trifluorophenyl group’s electron-withdrawing nature reduces electron density at the carbonyl carbon, making it less reactive toward nucleophilic attack but more electrophilic in Suzuki-Miyaura couplings.

- Steric Hindrance : The 2,3-dimethylphenyl group creates steric bulk, limiting access to the reactive site. Computational modeling (DFT) can predict regioselectivity in cross-coupling reactions .

- Experimental Validation : Compare reaction rates with/without substituents using kinetic studies (e.g., UV-Vis monitoring) and analyze by HPLC to quantify product ratios .

Q. What strategies can resolve contradictions in reported physicochemical data, such as melting points or solubility, across different studies?

- Methodological Answer :

- Standardized Protocols : Reproduce synthesis and purification under controlled conditions (e.g., solvent purity, cooling rates).

- Analytical Cross-Validation : Use differential scanning calorimetry (DSC) for precise melting point determination and compare with literature. For solubility, employ shake-flask methods in buffers (pH 1–13) and logP calculations .

- Data Reconciliation : Apply multivariate analysis to identify variables (e.g., crystallinity, polymorphs) causing discrepancies. For example, amorphous vs. crystalline forms may explain melting point variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.